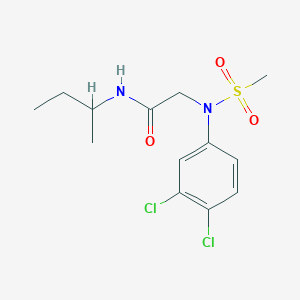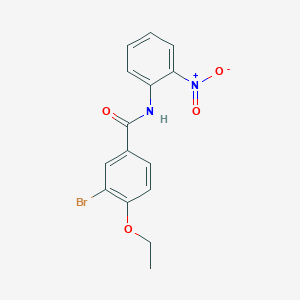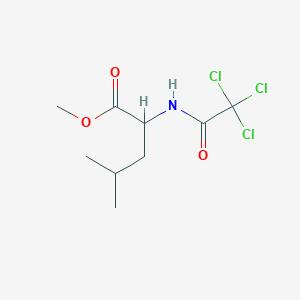
N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as S-methyl-N-(3,4-dichlorophenyl)-N-(2-(1-methylpropyl)-2-(methylsulfonyl)ethyl)glycinamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of glycine receptor antagonists and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Wirkmechanismus
N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptors, which are a type of ligand-gated ion channel that are involved in the modulation of pain and anxiety in the central nervous system. By blocking these receptors, this compound can reduce the transmission of pain signals and alleviate anxiety symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the sensitivity of the central nervous system to pain and anxiety. It has also been found to have anticonvulsant properties, which may be due to its ability to modulate the activity of the glycine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in laboratory experiments is its selectivity for the glycine receptors, which allows for more precise modulation of pain and anxiety symptoms. However, one limitation of this compound is that it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more selective glycine receptor antagonists that could be used to treat chronic pain and anxiety disorders with fewer side effects. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of epilepsy and other neurological disorders. Finally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize dosing regimens and improve the efficacy of this compound in clinical settings.
Wissenschaftliche Forschungsanwendungen
N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and epilepsy. It has been shown to selectively block the glycine receptors, which are involved in the modulation of pain and anxiety in the central nervous system. Additionally, this compound has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(3,4-dichloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-4-9(2)16-13(18)8-17(21(3,19)20)10-5-6-11(14)12(15)7-10/h5-7,9H,4,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFMSRORGOPZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methoxybenzoate](/img/structure/B3974926.png)
![4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974929.png)

![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B3974955.png)
![ethyl 4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3974962.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]propanamide](/img/structure/B3974965.png)

![2-(3-methoxyphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate](/img/structure/B3974973.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3974986.png)


![N-1-adamantyl-N'-{2-[(4-chlorophenyl)thio]ethyl}urea](/img/structure/B3975015.png)
![N-(2,3-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975026.png)